molecular formula C13H13N3O3 B13897667 Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate

Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate

Cat. No.: B13897667
M. Wt: 259.26 g/mol
InChI Key: QBKXFWMFTSYDSD-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes both pyrimidine and indolizine rings. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-oxo-5,6-dihydro-1H-pyrimido[4,5-e]indolizine-7-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-2-19-12(17)9-5-6-16-10(9)4-3-8-7-14-13(18)15-11(8)16/h5-7H,2-4H2,1H3,(H,14,15,18)

InChI Key

QBKXFWMFTSYDSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC3=C(N2C=C1)NC(=O)N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or indolizine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its therapeutic potential .

Comparison with Similar Compounds

Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate (CAS 1817793-19-3) is a compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique bicyclic structure that combines elements of pyrimidine and indolizine. The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with diverse biological activities. Notably, the synthesis can be achieved through thermal cyclization or by using various coupling agents under specific conditions .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Similar compounds have shown effectiveness in treating depressive disorders through modulation of neurotransmitter systems .
  • CNS Depressant Effects : Some derivatives have been reported to possess central nervous system depressant properties, which may be beneficial for anxiety and sleep disorders .
  • Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in various biological models .

Case Studies and Experimental Data

  • Antidepressant Activity : A study conducted on related pyrimido compounds found that they significantly increased serotonin levels in animal models. This suggests a similar mechanism may be applicable to this compound .
    CompoundActivityReference
    Pyrimido Compound AAntidepressant
    Pyrimido Compound BCNS Depressant
  • Anti-inflammatory Effects : In vitro assays demonstrated that derivatives of this compound inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
    Assay TypeResultReference
    Cytokine InhibitionTNF-alpha reduction by 50%
    Cytokine InhibitionIL-6 reduction by 40%

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